

Atg4B-IN-2: A Structural and Functional Comparison with Other Autophagy Inhibitors

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Compound of Interest

Compound Name: *Atg4B-IN-2*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **Atg4B-IN-2**, a potent and competitive inhibitor of the cysteine protease Atg4B, with other known inhibitors of this key autophagy-regulating enzyme. The structural basis of their interaction with Atg4B, along with quantitative data on their inhibitory activities, is presented to offer a comprehensive resource for researchers in autophagy and drug discovery.

Atg4B: A Key Regulator of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in cellular homeostasis. The cysteine protease Atg4B is a central figure in this pathway, responsible for the proteolytic processing of microtubule-associated protein 1 light chain 3 (LC3) and its homologs. This processing is a prerequisite for their subsequent lipidation and incorporation into the autophagosome membrane, a critical step in autophagy. Given its essential role, Atg4B has emerged as an attractive therapeutic target for diseases where autophagy is dysregulated, such as cancer.

Comparative Analysis of Atg4B Inhibitors

A growing number of small molecule inhibitors targeting Atg4B have been identified and characterized. This guide focuses on a comparative analysis of **Atg4B-IN-2** with other notable inhibitors, including the widely studied NSC185058 and its more potent analog, compound 7 (also known as MJO445), as well as S130, LV-320, and FMK 9a.

Quantitative Inhibitor Performance

The following table summarizes the key quantitative data for **Atg4B-IN-2** and other selected inhibitors, providing a clear comparison of their potency and binding affinity.

Inhibitor	Type of Inhibition	IC50 (μM)	Ki (μM)	Kd (μM)
Atg4B-IN-2	Competitive	11[1][2]	3.1[1][2]	-
NSC185058	-	>100[1]	-	3.28
Compound 7 (MJO445)	-	12.7[1]	-	-
S130	Competitive	3.24	-	4.00
LV-320	Uncompetitive	24.5[2]	-	16[2]
FMK 9a	-	80 (FRET assay) [2]	-	-

Note: IC50, Ki, and Kd values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Structural Insights into Inhibitor Binding

The crystal structure of human Atg4B has been resolved, both in its apo form (PDB ID: 2CY7) and in complex with its substrate LC3 (PDB IDs: 2Z0E, 2ZZP).[3][4][5][6] These structures have been instrumental in understanding the enzyme's mechanism and have provided a basis for molecular docking studies to elucidate how inhibitors bind and exert their effects.

The Atg4B Active Site and Inhibitor Interactions

The catalytic triad of Atg4B, comprising Cys74, Asp278, and His280, is located in a cleft that is masked by a regulatory loop in the inactive conformation.[5] Substrate binding induces a conformational change, exposing the active site. Many inhibitors, including **Atg4B-IN-2**, NSC185058, and S130, are thought to bind in or near this active site pocket, preventing substrate access and catalysis.

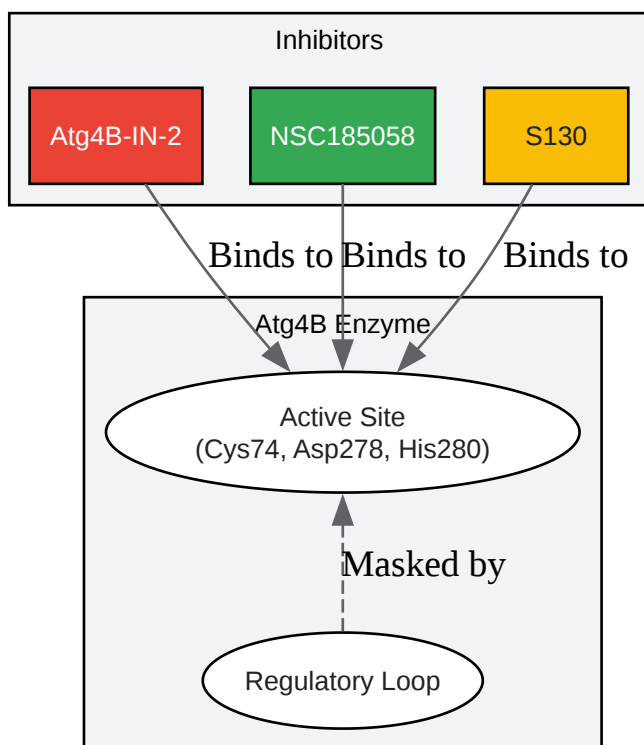
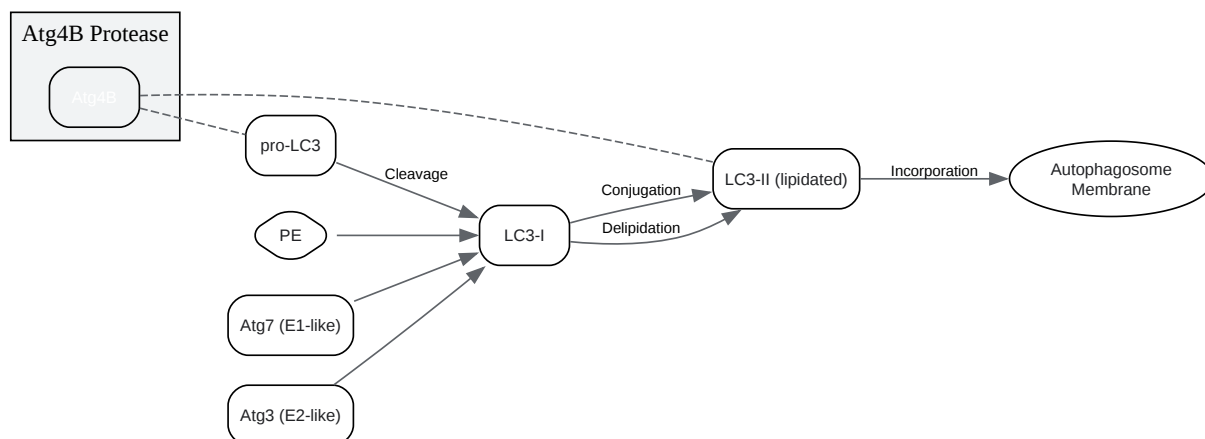
Molecular docking studies have provided valuable insights into the binding modes of several inhibitors:

- NSC185058 and Compound 7 (MJO445): These compounds are predicted to bind in the putative NSC binding site, which includes the catalytic residues Asp278 and His280.^[1] Compound 7, the more potent of the two, is thought to position itself deeper within this pocket, forming more favorable interactions.^[1]
- S130: This inhibitor is also predicted to bind in a pocket near the active site of Atg4B.^[2]

The competitive inhibition mechanism of **Atg4B-IN-2** and S130 suggests that they directly compete with the LC3 substrate for binding to the active site of Atg4B.

Visualizing the Atg4B Pathway and Inhibition

To better understand the context of Atg4B inhibition, the following diagrams illustrate the key signaling pathway and the structural basis of inhibitor binding.



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